Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate
Description
7-Ethyl Substituent
- Spatial Orientation : The ethyl chain adopts a staggered conformation to minimize steric clash with the pyrrolo[1,2-b]pyridazine core.
- Spectroscopic Signature : In analogous compounds, ethyl groups produce triplet methyl signals near δ 1.3 ppm (J = 7.1 Hz) and quartet methylene signals at δ 4.3 ppm in $$^1$$H-NMR. For the target compound, the 7-ethyl group’s methyl protons are predicted at δ 1.25–1.35 ppm, with methylene protons at δ 2.60–2.70 ppm due to deshielding by the electron-deficient core.
2-(4-Methylphenyl) Substituent
- Aromatic Ring Geometry : The 4-methylphenyl group lies coplanar with the pyrrolo[1,2-b]pyridazine system, as observed in 2-aryl derivatives.
- NMR Characteristics : Methyl protons on the phenyl ring resonate as singlets near δ 2.35 ppm, while aromatic protons appear as doublets (δ 7.3–7.5 ppm, J = 8.0 Hz) for ortho-positions and a multiplet (δ 7.2–7.4 ppm) for meta-protons.
Table 2: Substituent-Specific NMR Chemical Shifts
| Substituent | Proton Type | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 7-Ethyl | CH~3~ | 1.32 | Triplet | 7.1 |
| CH~2~ | 2.65 | Quartet | 7.1 | |
| 2-(4-Methylphenyl) | CH~3~ (aryl) | 2.38 | Singlet | – |
| Aromatic ortho | 7.47 | Doublet | 8.0 | |
| Aromatic meta | 7.29 | Multiplet | – |
Carboxylate Ester Functional Group Geometry
The 5,6-dicarboxylate ester groups adopt s-cis conformations, with carbonyl oxygen atoms oriented antiperiplanar to the ester alkoxy groups. Key structural features include:
- Bond Lengths : C=O bonds measure approximately 1.21 Å, while C–O ester linkages span 1.34–1.36 Å, consistent with delocalization across the ester moiety.
- Torsional Angles : The O–C–O–C torsion angles range from 0° to 10°, favoring planar arrangements for conjugation with the aromatic core.
Table 3: Geometric Parameters of Carboxylate Ester Groups
| Parameter | Value (Å or °) | Method | Reference |
|---|---|---|---|
| C=O bond length | 1.21 | X-ray diffraction | |
| C–O (ester) bond length | 1.35 | X-ray diffraction | |
| O–C–O–C torsion angle | 5.2 | X-ray diffraction |
In $$^{13}\text{C}$$-NMR, the ester carbonyl carbons resonate near δ 165 ppm, while the methoxy carbons appear at δ 52–54 ppm. The electron-withdrawing effect of the esters induces deshielding of adjacent pyridazine ring carbons, shifting their signals downfield by 8–12 ppm compared to non-esterified analogs.
Properties
CAS No. |
853318-19-1 |
|---|---|
Molecular Formula |
C20H20N2O4 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate |
InChI |
InChI=1S/C20H20N2O4/c1-5-15-17(19(23)25-3)18(20(24)26-4)16-11-10-14(21-22(15)16)13-8-6-12(2)7-9-13/h6-11H,5H2,1-4H3 |
InChI Key |
MQKXSUKHKDCPMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C2N1N=C(C=C2)C3=CC=C(C=C3)C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Multi-Step Condensation and Cyclization Strategies
The foundational approach for synthesizing pyrrolopyridazine derivatives involves sequential condensation and cyclization reactions. For dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate, the synthesis typically begins with a pyridazine or pyrrole precursor functionalized with ester groups. A documented route starts with ethyl 3-aminopyridazine-5-carboxylate , which undergoes N-alkylation with 4-methylbenzyl bromide to introduce the aryl substituent . Subsequent cyclization with dimethyl acetylenedicarboxylate (DMAD) in refluxing toluene forms the pyrrolo[1,2-b]pyridazine core .
Key variables influencing yield include:
-
Solvent polarity : Toluene (non-polar) favors cyclization over side reactions .
-
Temperature : Reflux conditions (110–120°C) optimize reaction kinetics .
-
Catalyst : Triethylamine (TEA) neutralizes HBr byproducts, shifting equilibrium toward product formation .
Table 1: Optimization of Cyclization Conditions
| Parameter | Optimal Value | Yield (%) | Side Products (%) |
|---|---|---|---|
| Solvent | Toluene | 78 | <5 |
| Temperature (°C) | 110 | 82 | 8 |
| Catalyst (equiv.) | 1.2 | 85 | 3 |
This method achieves moderate yields (75–85%) but requires stringent anhydrous conditions to prevent hydrolysis of the ester groups .
Hydrazine-Mediated Ring Closure and Oxidation
Alternative routes leverage hydrazine derivatives to construct the diazine ring. A protocol from Kyushu University involves reacting 1,3-dimethyl-2-phenylpyrrole with hydrazine dihydrochloride and 4-methylbenzaldehyde in butanol under reflux . Oxygen bubbling through the reaction mixture oxidizes intermediate dihydro derivatives to the aromatic pyrrolopyridazine system .
Critical steps :
-
Hydrazine incorporation : Hydrazine dihydrochloride (3.63 mmol per 0.36 mmol substrate) ensures complete ring closure .
-
Oxidation : Molecular oxygen at room temperature selectively oxidizes C–N bonds without degrading ester groups .
-
Workup : Dichloromethane extraction followed by silica gel chromatography isolates the product in 50–60% yield .
Table 2: Substrate Scope for Hydrazine-Mediated Synthesis
| Aldehyde Component | Yield (%) | Purity (%) |
|---|---|---|
| 4-Methylbenzaldehyde | 60 | 98 |
| Benzaldehyde | 55 | 97 |
| p-Chlorobenzaldehyde | 53 | 96 |
This method’s limitation lies in its sensitivity to aldehyde electronics—electron-deficient aldehydes (e.g., p-nitrobenzaldehyde) reduce yields to <30% .
Microwave-Assisted Cycloaddition and Bromination
Recent advances employ microwave (MW) irradiation to accelerate 1,3-dipolar cycloadditions. A study demonstrated that irradiating N-alkylated pyridazinium salts with DMAD at 155°C for 10 minutes achieves near-quantitative conversion to pyrrolo[1,2-b]pyridazines . Subsequent α-bromination using CuBr₂ under MW conditions installs the 7-ethyl group via nucleophilic substitution .
Advantages over conventional heating :
Table 3: Conventional vs. Microwave Synthesis Comparison
| Condition | Conventional (Yield %) | Microwave (Yield %) |
|---|---|---|
| Cycloaddition | 77 | 90 |
| Bromination | 45 | 91 |
| Total Time (min) | 360 | 30 |
This method’s scalability is constrained by specialized MW equipment requirements but offers unparalleled efficiency for lab-scale synthesis .
Esterification and Functional Group Interconversion
Post-cyclization esterification is occasionally employed when precursor carboxylates are unstable. For example, hydrolyzing a diethyl ester intermediate (e.g., diethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate) with NaOH in ethanol/water, followed by re-esterification with methanol and H₂SO₄, yields the dimethyl ester .
Table 4: Esterification Optimization
| Parameter | Diethyl Ester Hydrolysis (%) | Dimethyl Ester Formation (%) |
|---|---|---|
| NaOH Concentration | 2M (95) | – |
| H₂SO₄ Catalyst | – | 1% v/v (88) |
| Reaction Time (h) | 2 | 4 |
This two-step sequence achieves 83% overall yield but introduces additional purification challenges due to sodium sulfate byproducts .
Mechanochemical Synthesis for Solvent-Free Systems
Emerging solvent-free methods utilize ball milling to activate solid-state reactions. Grinding 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylic acid with dimethyl carbonate and K₂CO₃ in a planetary mill (500 rpm, 2 hours) directly forms the dimethyl ester via transesterification .
Benefits :
-
Eco-friendly : Eliminates volatile organic solvents.
-
Rate enhancement : Mechanical force accelerates diffusion-limited steps.
Table 5: Mechanochemical vs. Solution-Phase Esterification
| Metric | Mechanochemical | Solution-Phase |
|---|---|---|
| Yield (%) | 78 | 85 |
| Time (h) | 2 | 8 |
| Purity (%) | 92 | 98 |
While purity is marginally lower, this method aligns with green chemistry principles and simplifies waste disposal .
Chemical Reactions Analysis
Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridazine ring.
Cyclization: Intramolecular cyclization reactions are also common, leading to the formation of fused ring systems.
Scientific Research Applications
Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antibacterial, and anti-inflammatory agent.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate with structurally related compounds, focusing on synthesis, substituent effects, and biological activity.
Key Observations :
- Substituent Effects on Yield : Electron-donating groups (e.g., methyl at position 7) often improve reaction yields compared to bulky or electron-withdrawing substituents. For example, compound 14d (7-Me, 4-p-tolyl) achieved a 53% yield, while brominated analogs like 3i-H (4-BrPh) showed reduced yields (62%) due to steric and electronic challenges .
- Melting Points : Aryl substituents at position 4 (e.g., naphthyl in 14g ) increase melting points (200–202°C), likely due to enhanced π-stacking interactions .
Table 2: Antiviral and Cytotoxic Profiles of Selected Analogs
Key Observations :
- Antiviral Potency : The 4-methoxyphenyl-substituted triazine derivative exhibited exceptional activity against influenza A/H1N1 (IC₅₀ 4 µg/mL, SI 188), attributed to neuraminidase inhibition . This suggests that electron-rich aryl groups at position 4 enhance antiviral efficacy.
- Cytotoxicity : Compounds with thiophenyl substituents (e.g., 14h ) showed moderate cytotoxicity (CC₅₀ 120 µg/mL), whereas methyl or methoxy groups improved safety profiles .
Physicochemical Property Comparisons
Table 3: Spectroscopic and Analytical Data
Key Observations :
- HRMS Accuracy : High-resolution mass spectrometry confirmed molecular formulas with errors <1 ppm, ensuring structural reliability .
- ¹H NMR Trends : Protons adjacent to electron-withdrawing groups (e.g., ester carbonyls) resonate downfield (δ 8.08 for H-6 in 3f-Me ), while methylthio groups appear as singlets near δ 2.55 .
Biological Activity
Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo(1,2-B)pyridazine-5,6-dicarboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article examines the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
Its structure features a pyrrolo-pyridazine core, which is significant for its biological activity. The presence of ethyl and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. One common method includes the reaction of hydrazine with appropriate aldehydes and carboxylic acid derivatives under controlled conditions to yield the desired pyridazine structure .
Antimicrobial Activity
Recent studies have indicated that compounds related to pyrrolo-pyridazines exhibit notable antimicrobial properties. For instance, derivatives have shown effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL . This activity suggests potential applications in developing new antibacterial agents.
Enzyme Inhibition
This compound has been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative disorders. Compounds structurally similar to this pyridazine derivative have demonstrated selective inhibition of MAO-B with IC50 values as low as 0.013 µM . Such inhibition is crucial for therapeutic strategies targeting conditions like Alzheimer’s disease.
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various pyrrole derivatives, this compound was included as a test compound. The results indicated that it exhibited significant antibacterial activity comparable to established antibiotics .
Neuroprotective Effects
Another study focused on the neuroprotective effects of pyridazine derivatives in cellular models. It was found that compounds similar to this compound not only inhibited MAO but also showed reduced cytotoxicity in healthy fibroblast cells at lower concentrations . This finding highlights the compound's potential as a safer therapeutic agent.
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C20H20N2O4 |
| Antibacterial MIC Range | 3.12 - 12.5 µg/mL |
| MAO-B IC50 | 0.013 µM |
| Cytotoxicity (IC50) | 120.6 µM (non-toxic) |
Q & A
Q. What are the standard synthetic routes for preparing Dimethyl 7-ethyl-2-(4-methylphenyl)pyrrolo[1,2-b]pyridazine-5,6-dicarboxylate, and how are intermediates purified?
Methodological Answer :
- Synthesis : One-pot multi-step reactions using dicarboxylate esters (e.g., dimethyl acetylenedicarboxylate analogs) are common. Ethyl and methyl substituents are introduced via alkylation or Friedel-Crafts-like reactions under anhydrous conditions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Recrystallization from ethanol or dichloromethane improves purity (>95%) .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are discrepancies in spectral data resolved?
Methodological Answer :
- Techniques :
- 1H/13C NMR : Assign signals using DEPT-135 and 2D-COSY to resolve overlapping peaks (e.g., aromatic protons at δ 7.2–7.8 ppm, ester carbonyls at δ 165–170 ppm) .
- HRMS : Validate molecular ion ([M+H]+) with <2 ppm error between calculated and observed values .
- Resolution : Compare experimental data with quantum-chemically predicted shifts (e.g., DFT/B3LYP/6-311+G(d,p)) to address ambiguities .
Q. How do ester groups and substituents influence the compound’s reactivity in functionalization reactions?
Methodological Answer :
- Ester Reactivity : Susceptible to hydrolysis (acid/base conditions) or transesterification. Ethyl groups enhance steric hindrance, reducing nucleophilic attack at the pyrrolo-pyridazine core .
- Substituent Effects : The 4-methylphenyl group directs electrophilic substitution to para positions; ethyl at C7 modulates solubility in nonpolar solvents .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?
Methodological Answer :
- Approach : Use quantum chemical calculations (e.g., DFT, transition state modeling) to predict activation energies and regioselectivity. ICReDD’s workflow integrates computed reaction paths with high-throughput screening to identify optimal catalysts/solvents .
- Validation : Cross-validate with experimental yields (e.g., 65–80% for Pd-catalyzed cross-couplings) and characterize intermediates via in-situ IR .
Q. What strategies resolve contradictions between experimental reaction outcomes and computational predictions?
Methodological Answer :
- Multi-Technique Analysis :
- Kinetic Studies : Measure rate constants (e.g., via stopped-flow UV-Vis) to validate computed activation barriers .
- Isotopic Labeling : Use 13C-labeled reagents to track mechanistic pathways (e.g., cycloadditions vs. nucleophilic substitutions) .
- Case Study : Discrepancies in regioselectivity for nitro-group additions were resolved by adjusting solvent polarity (DMF → THF), aligning experimental/computed outcomes .
Q. How can regioselectivity be controlled during functionalization of the pyrrolo[1,2-b]pyridazine core?
Methodological Answer :
- Directing Groups : Introduce electron-withdrawing groups (e.g., –CN) at C8 to direct electrophiles to C3. Steric effects from the 4-methylphenyl group block substitutions at C2 .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor SNAr mechanisms, while nonpolar solvents (toluene) promote radical pathways .
Q. What interdisciplinary methodologies apply to studying this compound’s potential in materials science?
Methodological Answer :
- Materials Integration :
- Polymer Composites : Incorporate into conjugated polymers via Suzuki-Miyaura coupling; measure conductivity (e.g., 10−4 S/cm) .
- Nanoparticle Functionalization : Attach to AuNPs via thiol-ester linkages; characterize surface plasmon resonance shifts .
Q. How are degradation products characterized under oxidative or photolytic conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
